3-(1-Isopropylpyrrolidin-2-yl)-2-phenoxypyridine
Description
3-(1-Isopropylpyrrolidin-2-yl)-2-phenoxypyridine is a pyridine derivative featuring a pyrrolidine ring substituted with an isopropyl group at the 1-position and a phenoxy group at the 2-position of the pyridine core. This structure combines lipophilic (phenoxy, isopropyl) and basic (pyrrolidine) moieties, which are critical for modulating physicochemical properties and biological interactions.
Properties
Molecular Formula |
C18H22N2O |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-phenoxy-3-(1-propan-2-ylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C18H22N2O/c1-14(2)20-13-7-11-17(20)16-10-6-12-19-18(16)21-15-8-4-3-5-9-15/h3-6,8-10,12,14,17H,7,11,13H2,1-2H3 |
InChI Key |
PNSOVFKYNCGISX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC1C2=C(N=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropylpyrrolidin-2-yl)-2-phenoxypyridine typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a ketone or aldehyde under reductive amination conditions.
Substitution on Pyridine Ring: The pyridine ring is functionalized by introducing a phenoxy group through nucleophilic aromatic substitution. This can be achieved by reacting a halogenated pyridine with a phenol in the presence of a base.
Coupling of Pyrrolidine and Pyridine Rings: The final step involves coupling the pyrrolidine ring with the substituted pyridine ring. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(1-Isopropylpyrrolidin-2-yl)-2-phenoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the phenoxy group.
Scientific Research Applications
3-(1-Isopropylpyrrolidin-2-yl)-2-phenoxypyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and infectious diseases.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study its interactions with various biological targets, such as enzymes and receptors.
Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(1-Isopropylpyrrolidin-2-yl)-2-phenoxypyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings
- Conformational Dynamics: NMR studies () reveal that 2-phenoxypyridine derivatives exhibit dynamic stereochemistry, which could complicate their use in enantioselective applications unless rigidified .
- CNS Penetrance : The isopropyl-pyrrolidine motif (common in VU0453379 and the target compound) is a validated pharmacophore for CNS penetration, suggesting shared blood-brain barrier transit mechanisms .
- Fluorine vs. Phenoxy Trade-offs: Fluorine enhances electronegativity but reduces lipophilicity, whereas phenoxy groups improve membrane permeability at the cost of metabolic stability (e.g., cytochrome P450 susceptibility) .
Biological Activity
3-(1-Isopropylpyrrolidin-2-yl)-2-phenoxypyridine is a compound of increasing interest in pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, cytotoxicity, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₂O
- Molecular Weight : 278.35 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that the compound may exhibit:
- Inhibition of Enzymatic Activity : It potentially inhibits specific kinases involved in cell proliferation.
- Modulation of Neurotransmitter Receptors : The compound may affect glutamatergic neurotransmission, similar to other pyridine derivatives.
Cytotoxicity Studies
Recent cytotoxicity assays have demonstrated that this compound exhibits significant activity against several cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 22.5 | Induction of apoptosis via BAX/caspase pathway |
| PANC-1 | 30.0 | Upregulation of pro-apoptotic proteins |
| SH-SY5Y | 16.8 | Inhibition of cell proliferation |
| MCF-10a (non-cancerous) | 75.3 | Moderate cytotoxicity |
These results indicate that the compound induces apoptosis primarily through the activation of the intrinsic apoptotic pathway, characterized by increased levels of pro-apoptotic proteins such as BAX and decreased levels of anti-apoptotic proteins like Bcl-2.
Case Study 1: Apoptosis Induction in MDA-MB-231 Cells
In a controlled study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in:
- Increased BAX Levels : This pro-apoptotic factor promotes mitochondrial outer membrane permeabilization.
- Caspase Activation : Specifically, caspase-3 and caspase-9 were activated, indicating a shift towards intrinsic apoptotic pathways.
Case Study 2: Neuroprotective Effects in SH-SY5Y Cells
In neuroblastoma SH-SY5Y cells, the compound demonstrated neuroprotective effects by inhibiting cell proliferation and promoting neuronal survival under oxidative stress conditions. The study highlighted the potential use of this compound in treating neurodegenerative diseases.
Selectivity and Efficacy
The selectivity profile of this compound shows a preferential effect on cancerous cells compared to non-cancerous cells. While it effectively induces apoptosis in malignant cells, it exhibits moderate effects on non-tumorigenic cell lines such as MCF-10a.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
